N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine
Description
N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine is a complex organic compound featuring both imidazole and pyridine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The compound’s unique structure, with nitro and methyl substituents, suggests it may have interesting chemical properties and reactivity.
Properties
IUPAC Name |
N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-10(16-9(3)14-7)6-13-12-5-4-11(17(18)19)8(2)15-12/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGGHKMLQYCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)CNC2=NC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic synthesis. One possible route includes:
Formation of the Imidazole Ring: Starting with a precursor such as 2,5-dimethylimidazole, the imidazole ring can be synthesized through cyclization reactions involving nitriles or amidines under acidic or basic conditions.
Attachment of the Pyridine Ring: The imidazole derivative can then be reacted with a pyridine precursor, such as 6-methyl-5-nitropyridine-2-amine, through nucleophilic substitution or coupling reactions.
Final Assembly: The final step involves the formation of the desired compound through a condensation reaction, where the imidazole and pyridine rings are linked via a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyridine ring can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.
Substitution: The methyl groups on the imidazole and pyridine rings can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms with amine groups instead of nitro groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe or ligand in biochemical assays due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole and pyridine rings could participate in hydrogen bonding and π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylimidazole: Shares the imidazole core but lacks the pyridine ring.
6-Methyl-5-nitropyridin-2-amine: Contains the pyridine ring with similar substituents but lacks the imidazole moiety.
Uniqueness
N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine is unique due to the combination of both imidazole and pyridine rings, which can confer distinct chemical and biological properties not found in simpler analogs. This dual functionality can enhance its reactivity and potential as a versatile intermediate in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
